molecular formula C9H15N3O B7459406 1-methyl-N-(2-methylpropyl)pyrazole-4-carboxamide

1-methyl-N-(2-methylpropyl)pyrazole-4-carboxamide

Cat. No. B7459406
M. Wt: 181.23 g/mol
InChI Key: DJXQDWJPKBEGTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-N-(2-methylpropyl)pyrazole-4-carboxamide, also known as A-836,339, is a chemical compound that belongs to the class of pyrazole carboxamides. It is a potent and selective agonist of cannabinoid receptor type 2 (CB2), which is found predominantly in the immune system and peripheral tissues. A-836,339 has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including inflammation, pain, and cancer.

Mechanism of Action

1-methyl-N-(2-methylpropyl)pyrazole-4-carboxamide exerts its pharmacological effects by selectively binding to CB2 receptors, which are primarily expressed on immune cells and peripheral tissues. Activation of CB2 receptors by 1-methyl-N-(2-methylpropyl)pyrazole-4-carboxamide leads to the inhibition of pro-inflammatory cytokine production, reduction of immune cell migration, and attenuation of pain perception. 1-methyl-N-(2-methylpropyl)pyrazole-4-carboxamide has also been shown to induce apoptosis in cancer cells by activating CB2 receptors.
Biochemical and Physiological Effects:
1-methyl-N-(2-methylpropyl)pyrazole-4-carboxamide has been shown to have several biochemical and physiological effects in preclinical studies. It has been demonstrated to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in various cell types. 1-methyl-N-(2-methylpropyl)pyrazole-4-carboxamide has also been shown to attenuate pain perception in animal models of neuropathic pain and osteoarthritis. In addition, 1-methyl-N-(2-methylpropyl)pyrazole-4-carboxamide has been shown to induce apoptosis in cancer cells by activating CB2 receptors.

Advantages and Limitations for Lab Experiments

1-methyl-N-(2-methylpropyl)pyrazole-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity for CB2 receptors, which allows for precise modulation of the immune system and peripheral tissues. 1-methyl-N-(2-methylpropyl)pyrazole-4-carboxamide also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one of the limitations of 1-methyl-N-(2-methylpropyl)pyrazole-4-carboxamide is its potential off-target effects, which may lead to unwanted side effects in vivo.

Future Directions

There are several future directions for the research on 1-methyl-N-(2-methylpropyl)pyrazole-4-carboxamide. One potential application of 1-methyl-N-(2-methylpropyl)pyrazole-4-carboxamide is in the treatment of inflammatory bowel disease (IBD), which is a chronic inflammatory disorder of the gastrointestinal tract. 1-methyl-N-(2-methylpropyl)pyrazole-4-carboxamide has been shown to reduce inflammation and promote tissue repair in animal models of IBD. Another potential application of 1-methyl-N-(2-methylpropyl)pyrazole-4-carboxamide is in the treatment of cancer, particularly in combination with chemotherapy or radiation therapy. 1-methyl-N-(2-methylpropyl)pyrazole-4-carboxamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy by inducing apoptosis. Finally, further research is needed to better understand the potential off-target effects of 1-methyl-N-(2-methylpropyl)pyrazole-4-carboxamide and to develop more selective CB2 agonists with improved pharmacological properties.

Synthesis Methods

The synthesis of 1-methyl-N-(2-methylpropyl)pyrazole-4-carboxamide involves several steps, starting from the reaction of 4-chloropyrazole with 2-methylpropylamine to form 4-(2-methylpropyl)pyrazole. This intermediate is then reacted with methyl isocyanate to produce 1-methyl-N-(2-methylpropyl)pyrazole-4-carboxamide. The final product is obtained after purification and characterization using various analytical techniques.

Scientific Research Applications

1-methyl-N-(2-methylpropyl)pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties in preclinical studies. 1-methyl-N-(2-methylpropyl)pyrazole-4-carboxamide has also been investigated for its potential use in the treatment of neuropathic pain, multiple sclerosis, and osteoarthritis.

properties

IUPAC Name

1-methyl-N-(2-methylpropyl)pyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-7(2)4-10-9(13)8-5-11-12(3)6-8/h5-7H,4H2,1-3H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJXQDWJPKBEGTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CN(N=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Isobutyl-1-methyl-1H-pyrazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.